

A Comparative Analysis of the Biocompatibility of Truliner and Light-Cured Reline Resins

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Compound of Interest

Compound Name: *truliner*

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An in-depth guide for researchers and drug development professionals on the cytotoxic profiles of commonly used denture reline materials, supported by experimental data and detailed methodologies.

The biocompatibility of denture reline resins is a critical factor in patient safety and clinical success. Residual monomers and other leachable components from these materials can elicit cytotoxic, inflammatory, and genotoxic responses in oral tissues. This guide provides a comparative analysis of the biocompatibility of "**Truliner**," a chemically cured, polymethyl methacrylate (PMMA)-based hard reline resin, and various light-cured reline resins. The data presented is compiled from in vitro studies utilizing standardized cytotoxicity assays to facilitate an objective comparison for research and development applications.

Quantitative Biocompatibility Data

The following tables summarize the quantitative data on cell viability from in vitro cytotoxicity studies. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay and the XTT assay are colorimetric assays used to assess cell metabolic activity, which is an indicator of cell viability. A lower cell viability percentage indicates higher cytotoxicity.

Table 1: Cytotoxicity of **Truliner** (Autopolymerized Hard Reline Resin) After Various Aging Periods

| Material | Aging Period | Mean Cell Viability (%) | Standard Deviation | Cytotoxicity Rating |
|----------|-----------------------|-------------------------|--------------------|----------------------|
| Truliner | 24-hour water storage | 83.2% | 10.3 | Slightly Cytotoxic |
| Truliner | 15-day water storage | 58.7% | 12.5 | Moderately Cytotoxic |
| Truliner | 2500 thermal cycles | 81.3% | 13.6 | Slightly Cytotoxic |
| Truliner | 10,000 thermal cycles | 80.2% | 12.1 | Slightly Cytotoxic |

Data sourced from Çakırbay Tanış et al. (2018).^{[1][2][3]} Cytotoxicity Rating based on ISO 10993-5: >90% = Non-cytotoxic, 60-90% = Slightly cytotoxic, 30-59% = Moderately cytotoxic, <30% = Severely cytotoxic.

Table 2: Comparative Cytotoxicity of Various Hard Reline Resins

| Material | Curing Method | Cell Viability after 24h (%) | Cell Viability after 48h (%) | Cell Viability after 72h (%) | Cell Viability after 96h (%) |
|----------------|------------------|------------------------------|------------------------------|------------------------------|------------------------------|
| GC Reline Hard | Light/Dual-Cured | 98.22% | 97.14% | 96.33% | 95.05% |
| Ufi Gel hard C | Light/Dual-Cured | 99.14% | 98.45% | 97.67% | 96.89% |

Data sourced from Atay et al. (2014) using an XTT assay.^{[4][5][6][7]} Note: While the curing method for these specific products can vary, they are representative of modern, non-PMMA-based hard reline resins, often utilizing light or dual-curing mechanisms.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, primarily focusing on the widely accepted MTT cytotoxicity assay.

MTT Assay for Cytotoxicity (based on ISO 10993-5)

1. Cell Culture and Seeding:

- Cell Line: L929 mouse fibroblast cells are commonly used for cytotoxicity testing of dental materials.[\[1\]](#)[\[2\]](#)
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 100 IU/mL penicillin-streptomycin.[\[3\]](#)
- Seeding: Cells are seeded into 96-well microplates at a density of 4×10^4 cells/mL in a 100 μ L volume and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[\[3\]](#)

2. Preparation of Material Eluates:

- Sample Preparation: Disc-shaped specimens of the test materials are prepared according to the manufacturer's instructions.
- Extraction: The cured specimens are immersed in the culture medium at a surface area-to-volume ratio of approximately 1.25 cm²/mL. The extraction is carried out for 24 hours at 37°C.[\[8\]](#)
- Sterilization: The resulting eluates (extracts) are sterilized by filtration through a 0.22 μ m syringe filter.

3. Cell Exposure:

- The culture medium is removed from the 96-well plates containing the L929 cells.
- 100 μ L of the material eluates are added to each well. A negative control (fresh culture medium) and a positive control (a known cytotoxic substance) are also included.
- The plates are incubated for a specified period (e.g., 24, 48, 72, or 96 hours) at 37°C and 5% CO₂.

4. MTT Assay Procedure:

- After the incubation period, the eluates are removed, and 100 μL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
- The plates are incubated for another 4 hours to allow for the formation of formazan crystals by viable cells.
- The MTT solution is then removed, and 100 μL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
- The absorbance is measured using a microplate reader at a wavelength of 570 nm.

5. Data Analysis:

- Cell viability is calculated as a percentage relative to the negative control: $\text{Cell Viability (\%)} = (\text{Absorbance of Test Sample} / \text{Absorbance of Negative Control}) \times 100$
- The results are often categorized based on the ISO 10993-5 standard for cytotoxicity.[\[1\]](#)

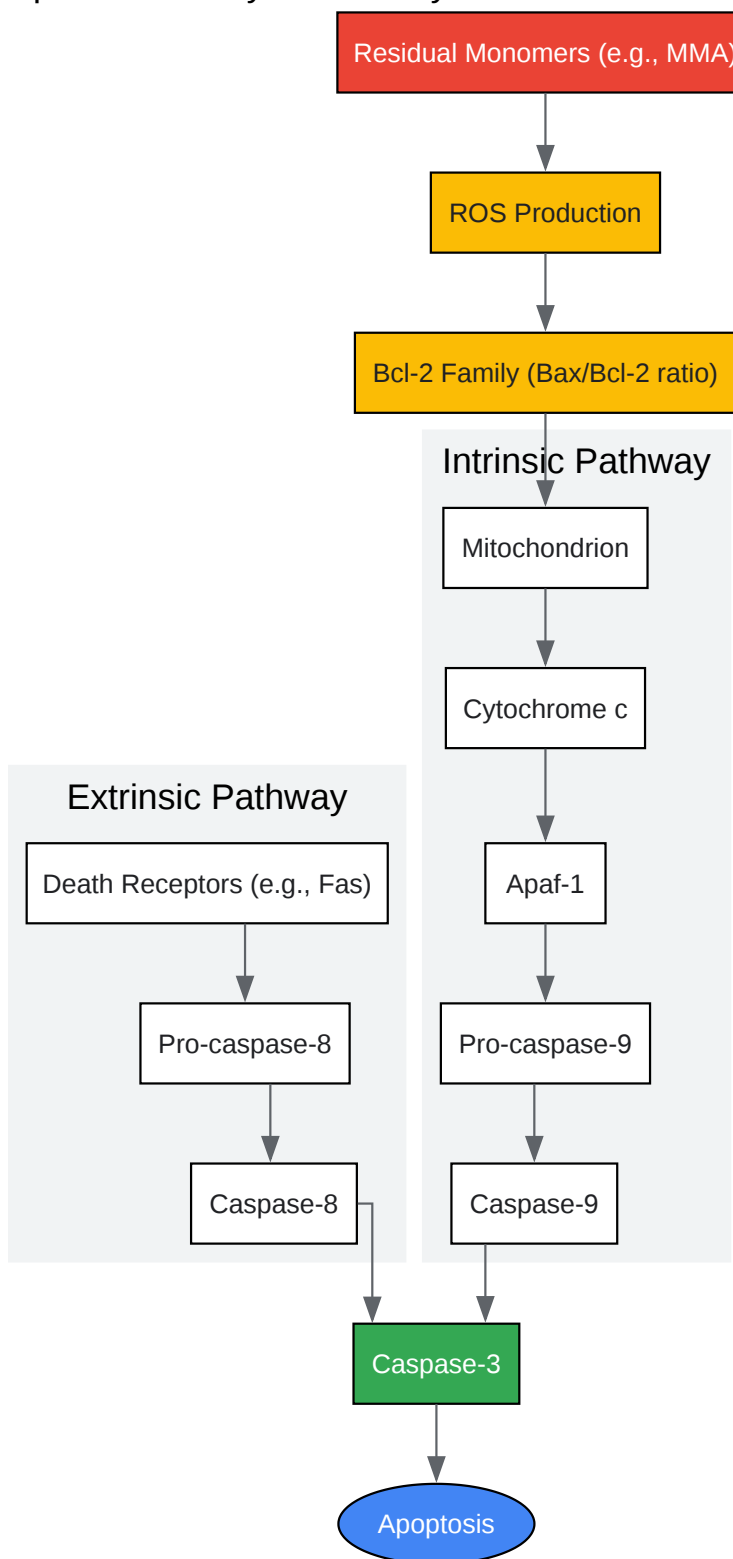
Signaling Pathways and Mechanisms of Cytotoxicity

The cytotoxicity of methacrylate-based resins like **Truliner** is primarily attributed to the leaching of residual monomers, such as methyl methacrylate (MMA). These monomers can induce cellular stress and trigger specific signaling pathways leading to inflammation and apoptosis (programmed cell death).

Apoptotic Pathway Induced by Residual Monomers

Residual monomers can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The generation of reactive oxygen species (ROS) by these monomers can lead to mitochondrial dysfunction, releasing pro-apoptotic factors and activating a cascade of caspases (cysteine-aspartic proteases) that execute cell death.

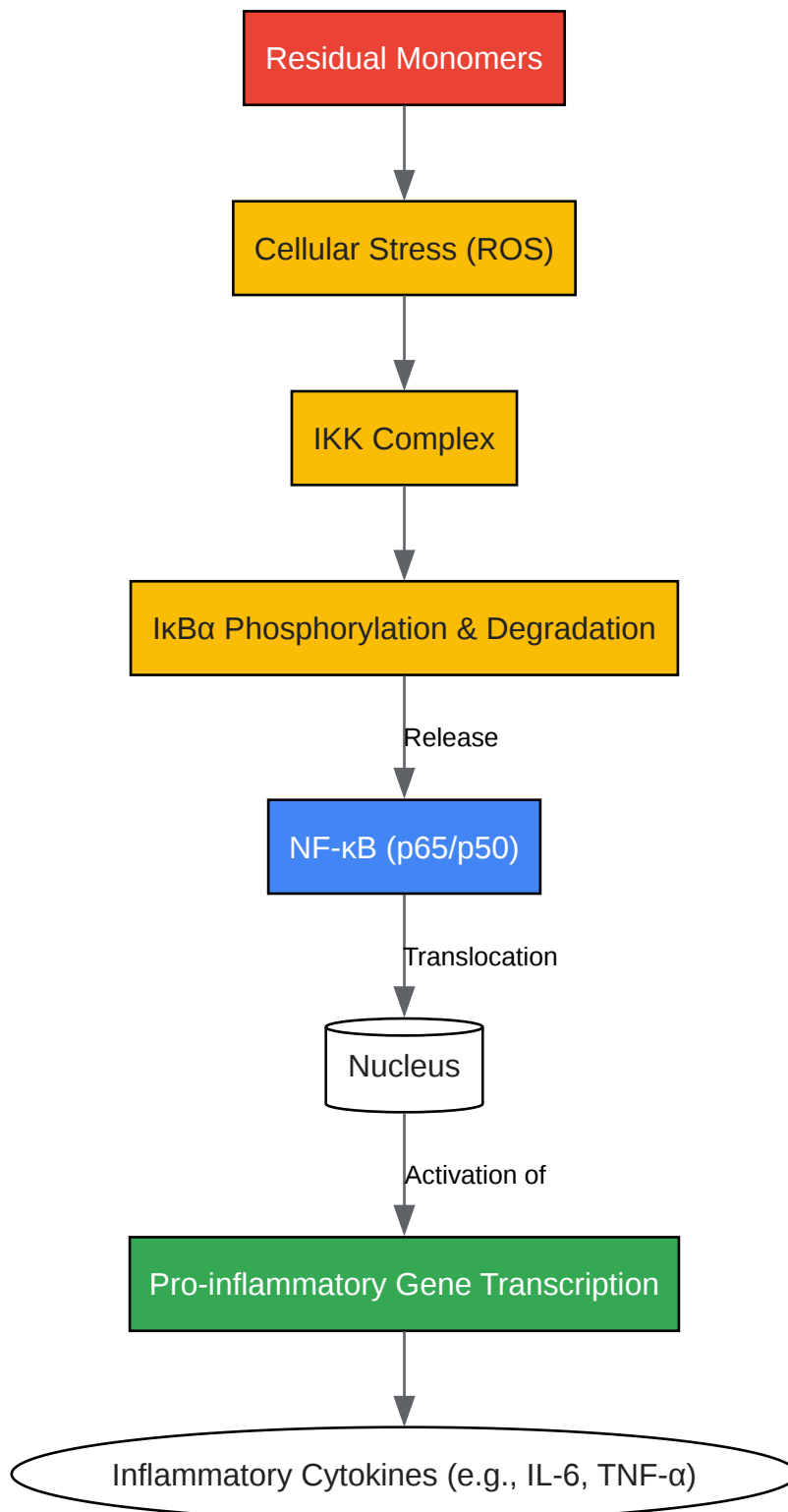
Apoptotic Pathway Induced by Residual Monomers

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Caption: Apoptotic signaling cascade initiated by residual monomers.

NF- κ B Inflammatory Pathway Activation

Leached monomers can also act as cellular stressors, activating the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response, leading to the transcription of pro-inflammatory cytokines.

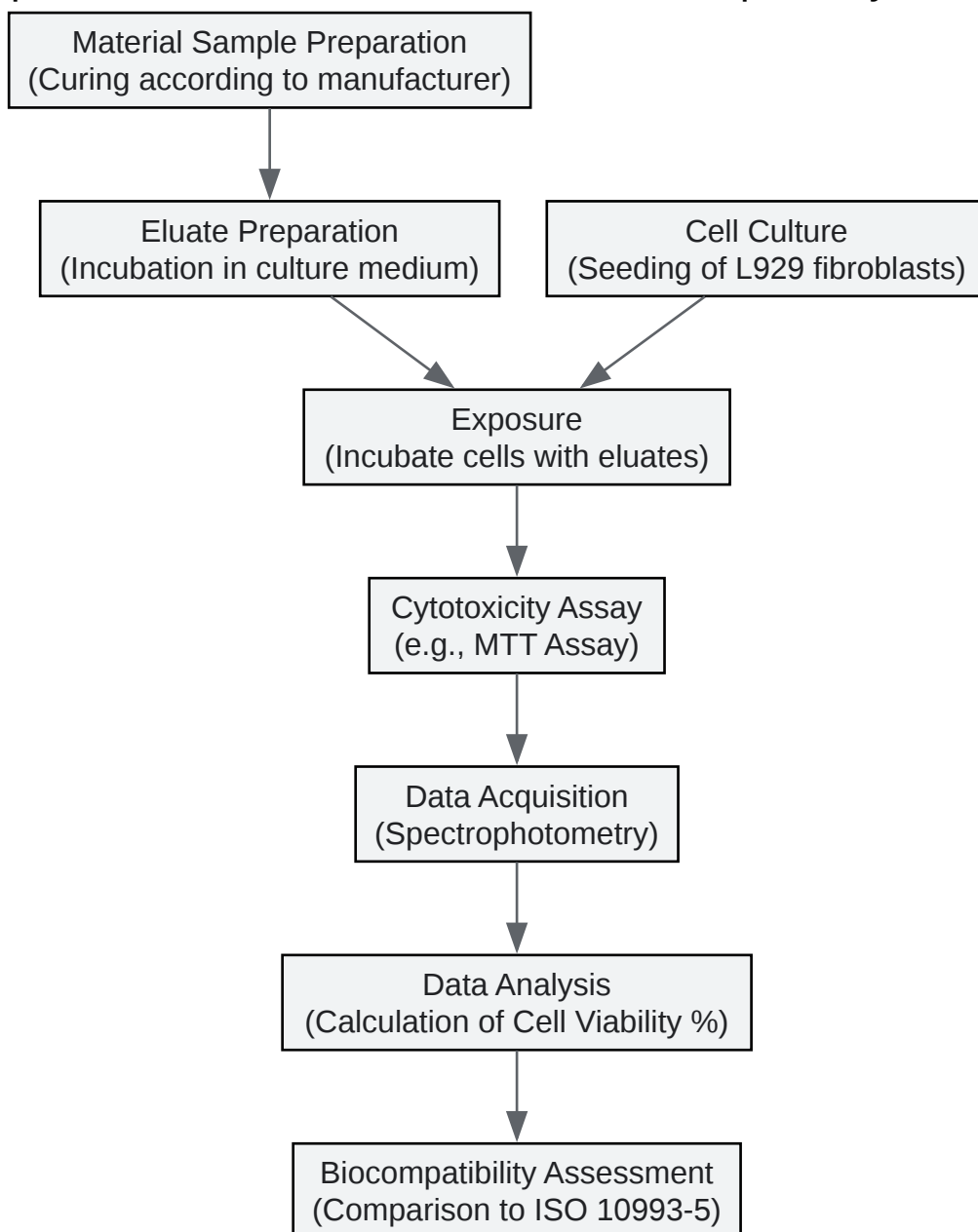
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Caption: Activation of the NF- κ B pathway by residual monomers.

Experimental Workflow

The overall process for evaluating the in vitro biocompatibility of denture reline materials follows a standardized workflow to ensure reproducible and comparable results.

Experimental Workflow for In Vitro Biocompatibility Testing



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Caption: Standard workflow for in vitro cytotoxicity testing.

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